REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.Br[C:10]1[S:14][C:13]([S:15]([N:18]2[CH:22]=[CH:21][CH:20]=[CH:19]2)(=[O:17])=[O:16])=[CH:12][CH:11]=1>>[S:1]1[CH:5]=[CH:4][C:3]([C:10]2[S:14][C:13]([S:15]([N:18]3[CH:22]=[CH:21][CH:20]=[CH:19]3)(=[O:16])=[O:17])=[CH:12][CH:11]=2)=[CH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)S(=O)(=O)N1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was purified by recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C1=CC=C(S1)S(=O)(=O)N1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |